

AMG319 in vitro B cell proliferation assay protocol

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Compound Focus: AMG319

CAS No.: 1608125-21-8

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AMG319: A Selective PI3K δ Inhibitor

AMG319 is a potent, selective, and orally bioavailable small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform [1] [2]. It was initially developed by Amgen and has been investigated for treating autoimmune diseases and B-cell-related malignancies [1]. Its mechanism involves inhibiting the PI3K δ -AKT signaling pathway, which is crucial for B cell survival, proliferation, and activation [1] [3].

The selectivity and potency of **AMG319** are summarized in the table below.

Target	IC ₅₀ (nM)	Selectivity (Fold over PI3K δ)
PI3K δ	5 - 18 nM	-
PI3K α	33 μ M - >20,000 nM	>47 - ~4,000
PI3K β	2.7 μ M - >15,000 nM	~150 - >3,000
PI3K γ	850 nM - >10,000 nM	~47 - >2,000

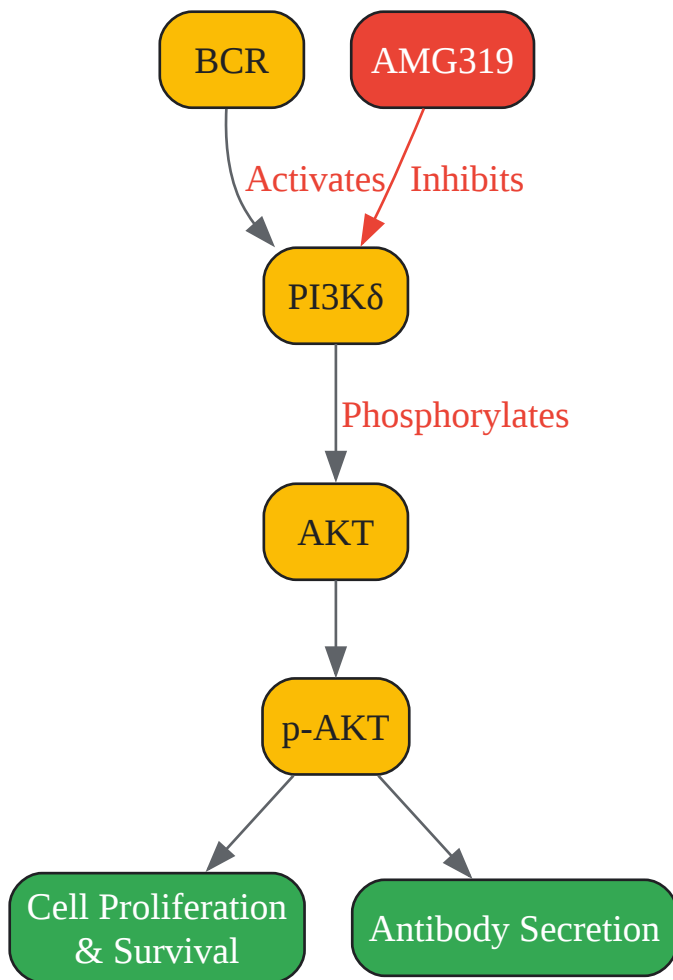
Data compiled from multiple sources [1] [2]. Note that different assay conditions (e.g., HTRF vs. Alphascreen) can yield varying IC₅₀ values.

AMG319 Effects on B Cell Proliferation and Signaling

In cellular assays, **AMG319** effectively suppresses B cell function by blocking key activation and proliferation pathways. The quantitative data on its cellular activity is as follows.

Cellular Assay / Effect	Cell Type / Model	AMG319 IC ₅₀ / Effective Concentration
Inhibition of B cell proliferation	Human peripheral blood B cells (anti-IgM/CD40L stimulated)	IC ₅₀ = 8.6 nM [2]
Inhibition of B cell proliferation	Human peripheral blood B cells (anti-IgM + IL-4 stimulated)	IC ₅₀ = ~3 nM [1]
Reduction of pAKT (Ser473)	Human B cells (anti-IgM stimulated)	~85% reduction at 1 nM [1]
Inhibition of pAKT in vivo	Transgenic (IgMm) mice	IC ₅₀ = 1.9 nM [1] [2]
Reduction of IgG/IgM secretion	Human B cells	~80% reduction at 10 nM [1]

The diagram below illustrates the mechanism by which **AMG319** inhibits the PI3K δ pathway in B cells.



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Protocol: Assessing B Cell Proliferation In Vitro

This protocol synthesizes specific data on **AMG319** with established methods for human B cell culture [1] [4].

B Cell Isolation and Culture Setup

- **Cell Source:** Isolate CD19+ B cells from human peripheral blood mononuclear cells (PBMCs) using magnetic bead-based separation kits. Expect purity >92% [4].
- **Culture Medium:** Use RPMI 1640 supplemented with 5-10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 µM β-mercaptoethanol [4].

- **Stimulation for T-cell Dependent (TD) Response:** Co-culture B cells with **irradiated NIH3T3 fibroblasts expressing human CD40L (3T3-CD40L+)**. Stimulate with:
 - **Soluble anti-IgM** (e.g., 10 µg/mL) to engage the B Cell Receptor (BCR) [1].
 - **Cytokines:** Add IL-4 (e.g., 20 ng/mL) [1] or IL-21 for robust differentiation [4].
- **Cell Seeding:** Seed between 2,500 to 25,000 B cells per well in a 96-well flat-bottom plate. Co-culture with irradiated 3T3-CD40L+ fibroblasts [4].

AMG319 Treatment

- **Stock Solution:** Prepare a 10 mM stock solution of **AMG319** in DMSO. Aliquot and store at -20°C.
- **Working Concentrations:** Dilute the stock in culture medium to create a concentration range. Based on the IC₅₀ values, test concentrations from **1 nM to 100 nM** for a dose-response curve [1] [2].
- **Controls:** Include a vehicle control (DMSO at the same dilution as drug-treated wells), a positive control for proliferation (stimulated, no drug), and an unstimulated negative control.
- **Treatment Schedule:** Add **AMG319** to the culture at the same time as the stimulation agents. The typical culture duration for TD responses is **6 to 9 days** [4].

Proliferation Assay (CFSE Dilution)

A common method to track proliferation is the CFSE dilution assay, as used in the reference studies [1].

- **Cell Labeling:** Before seeding, label isolated B cells with 1-5 µM CFSE (Carboxyfluorescein succinimidyl ester) in PBS for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete culture medium.
- **Flow Cytometry Analysis:** After the culture period (e.g., 72 hours for short-term proliferation or 6-9 days for full differentiation), harvest cells.
 - Analyze CFSE fluorescence intensity using flow cytometry.
 - As proliferation occurs, the CFSE dye is diluted equally between daughter cells, resulting in decreased fluorescence. The percentage of cells with reduced CFSE signal indicates the proportion that has divided.

Downstream Analysis: Phospho-AKT Signaling

To confirm target engagement by **AMG319**, analyze the phosphorylation of AKT.

- **Stimulation & Lysis:** After pre-treating cells with **AMG319** for about 1 hour, stimulate with anti-IgM (10 µg/mL) for 15 minutes. Lyse cells immediately.

- **Western Blotting:** Separate proteins by SDS-PAGE and immunoblot using antibodies against **phospho-AKT (Ser473)** and total AKT. A concentration-dependent decrease in pAKT signals effective PI3K δ inhibition [1].

Experimental Design Considerations

- **Proliferation vs. Function:** For a comprehensive assessment, combine proliferation assays (CFSE) with measurements of function, such as **IgG/IgM secretion** by ELISA from culture supernatants [1] [4].
- **Alternative Proliferation Assays:** While CFSE was cited, other methods like **BrdU or EdU incorporation** can also be used to measure DNA synthesis during proliferation [5] [6]. The EdU assay, using "click" chemistry, can be faster and avoids the need for harsh DNA denaturation [5].
- **Optimal Conditions:** The provided TD stimulation protocol (CD40L + IL-21 \pm BCR cross-linking) is highly effective for inducing plasma cell differentiation and is recommended over adding IL-4, which can show lower immunoglobulin secretion in some systems [4].

Critical Notes for Researchers

- **Inhibitor Specificity:** While **AMG319** is highly selective for PI3K δ , confirm critical findings with a second PI3K δ inhibitor (e.g., Idelalisib) to rule off-target effects, especially at higher concentrations (>100 nM).
- **DMSO Concentration:** Keep the final DMSO concentration consistent and low (typically \leq 0.1%) across all groups, including vehicle controls, to avoid solvent toxicity.
- **Freshness of Stimuli:** Prepare stocks of anti-IgM, cytokines, and other reagents as per manufacturer instructions and use them fresh or from properly stored aliquots to maintain activity.

I hope this detailed application note provides a solid foundation for your research. Should you require further clarification on any of the steps or need information on T-cell-independent activation models, feel free to ask.

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References

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